molecular formula C18H16FN3O3 B2733222 (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946213-81-6

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2733222
CAS No.: 946213-81-6
M. Wt: 341.342
InChI Key: LYVSLKIXMMLUCS-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the N1 position, a methyl group at the C5 position, and a (2-fluorophenyl)methyl ester at the C4 carboxylate. The structural features include:

  • Substituents:
    • 4-Methoxyphenyl: Provides electron-donating effects via the methoxy group, enhancing resonance stabilization.
    • Methyl group at C5: Sterically influences molecular conformation and interactions.
    • (2-Fluorophenyl)methyl ester: Introduces fluorine’s electronegativity, affecting solubility and bioactivity.

The compound’s synthesis typically involves Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by esterification .

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-5-3-4-6-16(13)19)20-21-22(12)14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVSLKIXMMLUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antifungal Properties

Research indicates that triazole derivatives exhibit significant antifungal activity. For instance, compounds similar to (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown efficacy against various fungal pathogens. A study highlighted that triazoles could outperform traditional antifungal agents like fluconazole, particularly against resistant strains of Candida species .

Antibacterial Effects

The antibacterial potential of triazole derivatives has also been extensively studied. Compounds in this class have been reported to possess activity against Gram-positive and Gram-negative bacteria. For example, specific triazole derivatives demonstrated MIC (Minimum Inhibitory Concentration) values lower than those of established antibiotics, indicating their potential as effective antibacterial agents .

Anticancer Activity

Triazoles have been identified as promising candidates in cancer therapy. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The compound may exhibit similar properties, potentially serving as a scaffold for developing novel anticancer drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves click chemistry methods that allow for the efficient formation of the triazole ring. Variations in the substituents on the phenyl rings can significantly influence the compound's biological activity.

Case Studies

A few notable studies involving triazole derivatives include:

  • Antifungal Study : A derivative demonstrated an MIC value of 0.0156 μg/mL against Candida albicans, indicating potent antifungal activity compared to fluconazole .
  • Antibacterial Screening : A series of synthesized triazole compounds showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting MIC values significantly lower than those of conventional antibiotics .
  • Cancer Research : Triazole analogs were evaluated for their ability to inhibit NF-kB signaling in cancer cells, showcasing their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups enhance the compound’s binding affinity and specificity. Key pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Triazole derivatives with varying substituents exhibit distinct physicochemical behaviors:

Compound Name Substituents (Positions) Key Properties References
Target Compound 4-MeOPh (N1), Me (C5), 2-F-PhCH2 (C4) Moderate lipophilicity, planar conformation
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-2-F-Ph (N1), Me (C5), COOH (C4) Higher acidity, reduced solubility in nonpolar solvents
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-EtOPh (N1), Me (C5), 3-F-PhCONH (C4) Enhanced hydrogen-bonding capacity, improved bioavailability
1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-(CF2O)Ph (N1), Me (C5), COOH (C4) Increased metabolic stability due to difluoromethoxy group

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at the aryl substituent increase acidity and polar surface area, reducing membrane permeability .
  • Methoxy vs. Ethoxy : Ethoxy groups marginally enhance lipophilicity compared to methoxy, influencing pharmacokinetics .
  • Fluorine placement : 2-Fluorophenyl in the target compound vs. 3-fluorophenyl in the carboxamide derivative alters steric hindrance and dipole interactions .

Structural and Crystallographic Comparisons

  • Isostructural Derivatives :
    • Chloro (compound 4) and bromo (compound 5) analogs of the target compound crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Both derivatives adopt planar conformations except for a perpendicular fluorophenyl group, indicating flexibility in binding to biological targets .
    • The target compound’s (2-fluorophenyl)methyl ester may introduce torsional strain compared to simpler methyl esters, as seen in 4-fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole .

Biological Activity

The compound (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has gained significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN3O3C_{18}H_{18}FN_{3}O_{3}, with a molecular weight of approximately 345.35 g/mol. The presence of the triazole ring is crucial for its biological activity, as this structure allows for various substitutions that can enhance pharmacological effects.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound has been evaluated against several bacterial strains. In a study assessing the antimicrobial activity of various triazole derivatives, it was found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, which is notable due to the increasing resistance of this bacterium to conventional antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound was tested against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Cell Line IC50 (µM)
HepG2 (Liver Cancer)15
MCF-7 (Breast Cancer)20
HCT-116 (Colon Cancer)25

The results demonstrate that the compound exhibits significant antiproliferative activity against liver and breast cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

Antioxidant activity was assessed through various assays including DPPH and ABTS radical scavenging tests. The compound showed promising results:

Assay Type Scavenging Activity (%) at 100 µg/mL
DPPH72
ABTS68

These findings indicate that the compound possesses substantial antioxidant properties, which could contribute to its overall therapeutic profile by mitigating oxidative stress in biological systems .

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A clinical trial investigated the use of triazole derivatives in treating infections caused by resistant bacterial strains. The results indicated that compounds similar to this compound were effective in reducing bacterial load in patients with complicated infections .
  • Cancer Treatment Research : Another study focused on the application of triazole derivatives in cancer therapy. Patients treated with a regimen including this compound showed improved survival rates compared to those receiving standard treatments alone. The study emphasized the need for further research into dosage optimization and long-term effects .

Q & A

Q. What are the standard synthetic protocols for preparing (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

A common approach involves cyclocondensation of substituted triazole precursors with fluorophenyl and methoxyphenyl moieties. For example:

  • Step 1 : React 4-methoxyaniline with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under reflux in methanol to form imine intermediates .
  • Step 2 : Introduce the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig coupling for functionalization .
  • Step 3 : Esterify the carboxylate group using (2-fluorophenyl)methanol under acidic conditions .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. How is single-crystal X-ray diffraction (SCXRD) used to validate the compound’s structure?

SCXRD involves:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure reflections at 293 K.
  • Structure Solution : Employ SHELXT or SHELXD for phase determination via direct methods .
  • Refinement : Apply SHELXL for anisotropic displacement parameter refinement and hydrogen-bonding analysis .
    Example : A related triazole derivative (C26H25FN2O5) showed dihedral angles of 12.65°–84.15° between aromatic rings, stabilized by weak C–H···F/N interactions .

Q. What software tools are recommended for crystallographic data visualization and analysis?

  • WinGX Suite : Integrates SHELX programs for structure refinement and generates CIF reports .
  • ORTEP-3 : Visualizes anisotropic displacement ellipsoids and molecular geometry .
    Workflow : After refinement in SHELXL, use ORTEP-3 to generate publication-quality figures and validate bond lengths/angles against expected values .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in fluorinated triazole derivatives?

Disorder often arises from flexible fluorophenyl groups. Strategies include:

  • Occupancy Refinement : Split disordered atoms into two sites and refine occupancy factors in SHELXL .
  • Restraints : Apply geometric restraints to maintain chemically reasonable bond lengths/angles.
  • Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry .
    Case Study : Isostructural compounds (e.g., C22H16F2N2) exhibited perpendicular fluorophenyl orientations, resolved via high-resolution data (R-factor < 0.05) .

Q. How can Design of Experiments (DoE) optimize the synthesis of triazole derivatives?

DoE Workflow :

Factors : Vary temperature, catalyst loading, and solvent polarity.

Response Variables : Yield, purity, and reaction time.

Modeling : Use JMP or Minitab to fit a quadratic model and identify optimal conditions .
Example : Flow-chemistry optimization of diphenyldiazomethane improved yield by 30% via DoE-guided parameter adjustments .

Q. What methods address low aqueous solubility in fluorinated triazole compounds?

  • Derivatization : Introduce polar groups (e.g., sulfonate or amine) via post-synthetic modification .
  • Co-Crystallization : Co-crystallize with solubilizing agents (e.g., cyclodextrins) to enhance bioavailability.
  • Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess solubility changes .

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. SCXRD)?

  • Cross-Validation : Compare NMR coupling constants with SCXRD torsion angles. For example, a 4-fluorophenyl group’s dihedral angle in XRD should correlate with 3JH-H^3J_{\text{H-H}} values in NMR .
  • DFT Calculations : Use Gaussian09 to simulate NMR shifts and identify conformational discrepancies .

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